molecular formula C9H12O2S3 B14240004 Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl CAS No. 271574-43-7

Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl

Cat. No.: B14240004
CAS No.: 271574-43-7
M. Wt: 248.4 g/mol
InChI Key: RPSJIXABWYQUOC-UHFFFAOYSA-N
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Description

Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl is an organic compound with the molecular formula C9H12O2S3 and a molecular weight of 248.39 g/mol . This compound is characterized by the presence of a disulfide bond, a sulfonyl group, and a methyl-substituted phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, methyl [(4-methylphenyl)sulfonyl]methyl typically involves the reaction of methyl [(4-methylphenyl)sulfonyl]methyl with a disulfide precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of redox biology and disulfide bond formation in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting redox-sensitive pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of disulfide, methyl [(4-methylphenyl)sulfonyl]methyl involves the interaction of its functional groups with molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The sulfonyl group can participate in nucleophilic substitution reactions, modifying biomolecules and affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Disulfide, methyl [(4-chlorophenyl)sulfonyl]methyl
  • Disulfide, methyl [(4-nitrophenyl)sulfonyl]methyl
  • Disulfide, methyl [(4-methoxyphenyl)sulfonyl]methyl

Uniqueness

Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl is unique due to the presence of a methyl-substituted phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .

Properties

CAS No.

271574-43-7

Molecular Formula

C9H12O2S3

Molecular Weight

248.4 g/mol

IUPAC Name

1-methyl-4-[(methyldisulfanyl)methylsulfonyl]benzene

InChI

InChI=1S/C9H12O2S3/c1-8-3-5-9(6-4-8)14(10,11)7-13-12-2/h3-6H,7H2,1-2H3

InChI Key

RPSJIXABWYQUOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CSSC

Origin of Product

United States

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